Cas no 920438-80-8 (N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide)

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide is a synthetic organic compound featuring a cyclohexyl-substituted tetrazole core linked to a methoxybenzamide moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for bioactive molecule development. The tetrazole group enhances metabolic stability and binding affinity, while the methoxybenzamide fragment may contribute to selective interactions with biological targets. The compound's well-defined stereochemistry and modular design allow for further derivatization, making it a versatile intermediate in drug discovery. Its stability under physiological conditions and synthetic accessibility are notable advantages for exploratory studies in lead optimization and structure-activity relationship investigations.
N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide structure
920438-80-8 structure
Product Name:N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide
CAS No:920438-80-8
MF:C16H21N5O2
MW:315.370242834091
CID:6284467
PubChem ID:41568300
Update Time:2025-09-26

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide
    • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide
    • F2070-1320
    • 920438-80-8
    • N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methoxybenzamide
    • AKOS024625717
    • N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-methoxybenzamide
    • Inchi: 1S/C16H21N5O2/c1-23-14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,22)
    • InChI Key: PISYQGIVKBQAMR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1OC)NCC1=NN=NN1C1CCCCC1

Computed Properties

  • Exact Mass: 315.16952493g/mol
  • Monoisotopic Mass: 315.16952493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 81.9Ų

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide Pricemore >>

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Additional information on N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide

Research Briefing on N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide (CAS: 920438-80-8)

The compound N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide (CAS: 920438-80-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of this compound as a modulator of specific biological pathways, particularly in the context of inflammation and cancer. The structural features of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide, including the tetrazole ring and methoxybenzamide moiety, are believed to contribute to its bioactivity. Researchers have employed advanced computational modeling and in vitro assays to elucidate its binding affinity and selectivity towards target proteins.

One of the key findings from recent publications is the compound's ability to inhibit certain enzymes involved in inflammatory responses. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 920438-80-8 exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The study further revealed that the compound's selectivity for COX-2 over COX-1 could reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide has shown promise in oncology research. Preliminary data from cell-based assays indicate that the compound can induce apoptosis in certain cancer cell lines, particularly those with dysregulated signaling pathways. Researchers are currently investigating its potential as an adjunct therapy in combination with existing chemotherapeutic agents.

The synthesis of 920438-80-8 has also been a topic of interest, with recent efforts focusing on optimizing yield and purity. A novel synthetic route, reported in Organic & Biomolecular Chemistry, employs a one-pot reaction strategy that significantly reduces the number of steps and improves overall efficiency. This advancement could facilitate larger-scale production for further preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Future research directions may include structural modifications to enhance its drug-like properties and further exploration of its mechanisms of action.

In conclusion, N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2-methoxybenzamide (CAS: 920438-80-8) represents a promising candidate for drug development, with potential applications in inflammation and oncology. Continued research efforts will be essential to fully understand its therapeutic potential and translate these findings into clinical applications.

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